molecular formula C24H36Cl3N3O2 B12721504 1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- CAS No. 117554-48-0

1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-

Cat. No.: B12721504
CAS No.: 117554-48-0
M. Wt: 504.9 g/mol
InChI Key: RHFPXOYAGCZAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be achieved by reacting the corresponding hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using hydrazides and carboxylic acids. These reactions are typically carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, interact with nucleic acids, and modulate signaling pathways. For example, they have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trichlorophenoxy group enhances its potential as an enzyme inhibitor and its overall stability .

Properties

CAS No.

117554-48-0

Molecular Formula

C24H36Cl3N3O2

Molecular Weight

504.9 g/mol

IUPAC Name

5-[(2,4,6-trichloro-3-pentadecylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C24H36Cl3N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(25)16-20(26)23(22(18)27)31-17-21-29-30-24(28)32-21/h16H,2-15,17H2,1H3,(H2,28,30)

InChI Key

RHFPXOYAGCZAGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC2=NN=C(O2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.